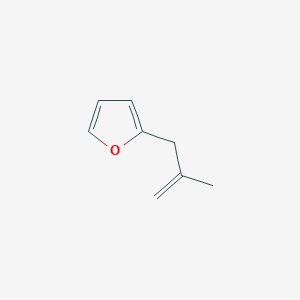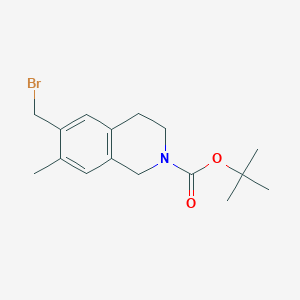
(2S)-2-amino-2-(4-bromophenyl)-3,3,3-trifluoropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(4-bromophenyl)-3,3,3-trifluoropropanoic acid is an organic compound with the molecular formula C9H8BrF3NO2. This compound is a derivative of phenylalanine, where the amino acid has been modified to include a bromine atom at the para position of the phenyl ring and three fluorine atoms on the propanoic acid side chain. It is a white to off-white crystalline powder, slightly soluble in water but more soluble in organic solvents like methanol and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of phenylalanine with a brominating agent such as iodine tetrabromide under inert conditions to avoid unwanted by-products . The trifluoromethylation can be achieved using reagents like trifluoromethyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-2-(4-bromophenyl)-3,3,3-trifluoropropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Imines or amines from oxidation or reduction reactions.
- Biaryl compounds from coupling reactions.
Scientific Research Applications
(2S)-2-amino-2-(4-bromophenyl)-3,3,3-trifluoropropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Employed in the study of enzyme catalysis and protein interactions.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(4-bromophenyl)-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, influencing their activity. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its application .
Comparison with Similar Compounds
4-bromo-L-phenylalanine: Similar structure but lacks the trifluoromethyl groups.
2-(4-bromophenyl)propanoic acid: Similar bromine substitution but different side chain.
Uniqueness: The presence of both bromine and trifluoromethyl groups in (2S)-2-amino-2-(4-bromophenyl)-3,3,3-trifluoropropanoic acid makes it unique. These groups confer distinct chemical properties, such as increased lipophilicity and enhanced binding interactions, which are not observed in its analogs .
Properties
Molecular Formula |
C9H7BrF3NO2 |
|---|---|
Molecular Weight |
298.06 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-bromophenyl)-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C9H7BrF3NO2/c10-6-3-1-5(2-4-6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16)/t8-/m0/s1 |
InChI Key |
JDXRMAUXWPIKHF-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@](C(=O)O)(C(F)(F)F)N)Br |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)(C(F)(F)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


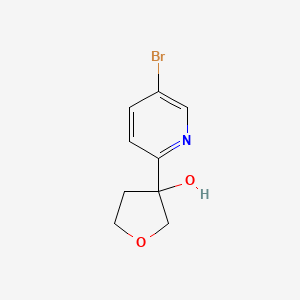
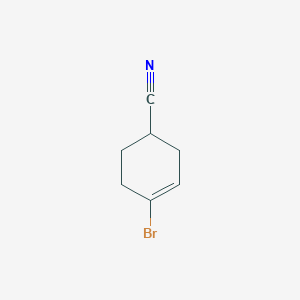
![17-Methoxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13909883.png)
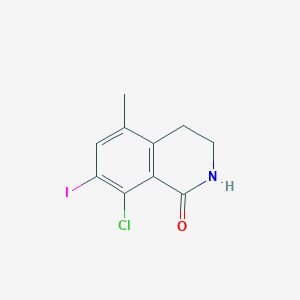
![Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13909892.png)

![3-Oxabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13909900.png)
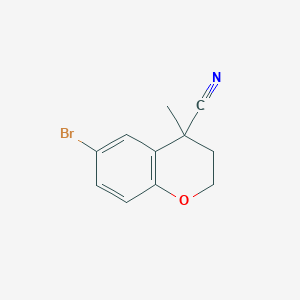
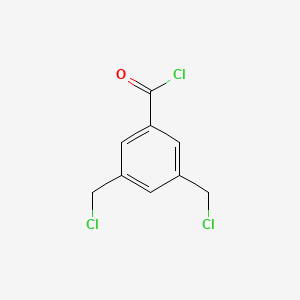
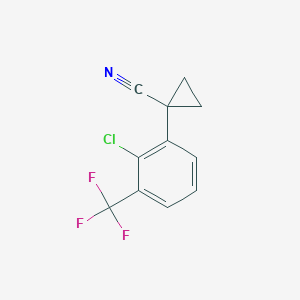

![Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13909928.png)
